molecular formula C7H9N3O2S B14540694 Pyrimidine, 2-[(1-methylethyl)thio]-5-nitro- CAS No. 62095-14-1

Pyrimidine, 2-[(1-methylethyl)thio]-5-nitro-

Cat. No.: B14540694
CAS No.: 62095-14-1
M. Wt: 199.23 g/mol
InChI Key: JOVDHKRBICJACG-UHFFFAOYSA-N
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Description

Pyrimidine, 2-[(1-methylethyl)thio]-5-nitro- is a heterocyclic organic compound that contains a pyrimidine ring substituted with a nitro group at the 5-position and an isopropylthio group at the 2-position. Pyrimidine derivatives are known for their wide range of biological activities and are commonly found in nucleic acids, vitamins, and coenzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine, 2-[(1-methylethyl)thio]-5-nitro- typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-5-nitropyrimidine with isopropylthiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of pyrimidine derivatives often involves large-scale cyclization reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2-[(1-methylethyl)thio]-5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyrimidine, 2-[(1-methylethyl)thio]-5-nitro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interfere with nucleic acid synthesis.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer drugs.

    Industry: Used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of pyrimidine, 2-[(1-methylethyl)thio]-5-nitro- involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine, 2-thio-5-nitro-: Similar structure but lacks the isopropyl group.

    Pyrimidine, 2-[(1-methylethyl)thio]-4-nitro-: Similar structure but with the nitro group at the 4-position.

Uniqueness

Pyrimidine, 2-[(1-methylethyl)thio]-5-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and isopropylthio groups enhances its reactivity and potential as a pharmacologically active compound .

Properties

CAS No.

62095-14-1

Molecular Formula

C7H9N3O2S

Molecular Weight

199.23 g/mol

IUPAC Name

5-nitro-2-propan-2-ylsulfanylpyrimidine

InChI

InChI=1S/C7H9N3O2S/c1-5(2)13-7-8-3-6(4-9-7)10(11)12/h3-5H,1-2H3

InChI Key

JOVDHKRBICJACG-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC=C(C=N1)[N+](=O)[O-]

Origin of Product

United States

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